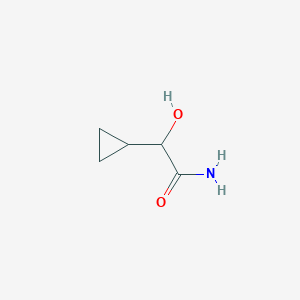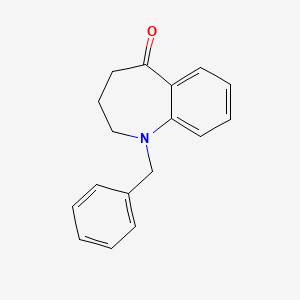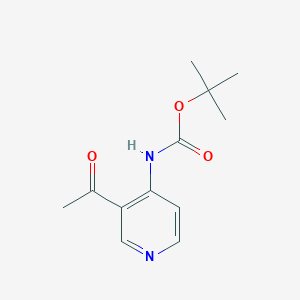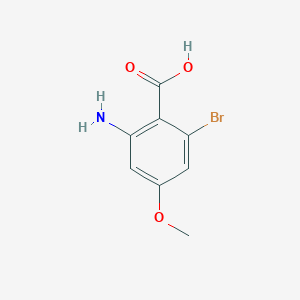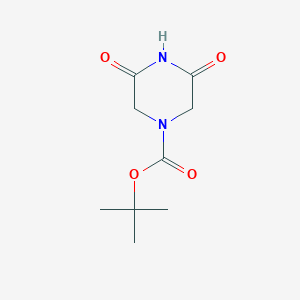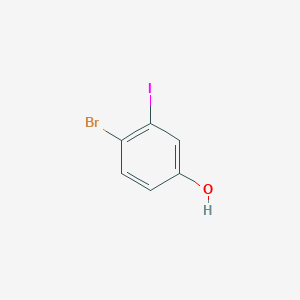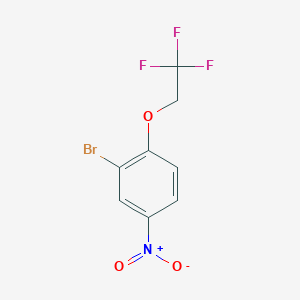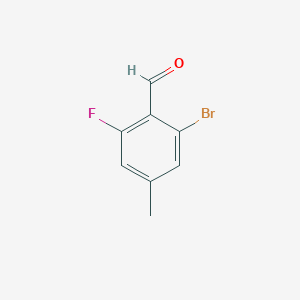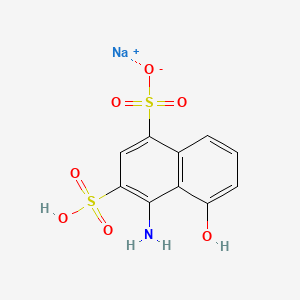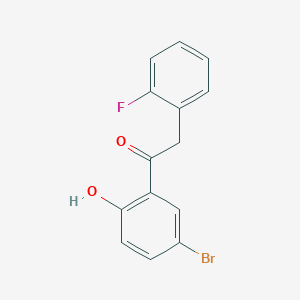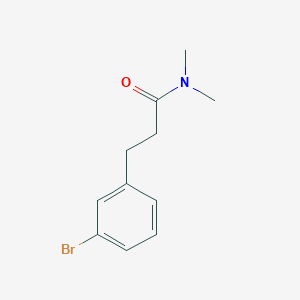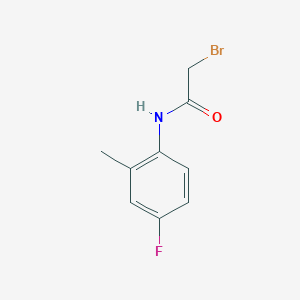![molecular formula C10H9BrN2O B1526463 [4-(4-Bromopyrazol-1-yl)phenyl]methanol CAS No. 1184193-54-1](/img/structure/B1526463.png)
[4-(4-Bromopyrazol-1-yl)phenyl]methanol
Overview
Description
[4-(4-Bromopyrazol-1-yl)phenyl]methanol: is an organic compound with the molecular formula C10H9BrN2O It is characterized by the presence of a bromopyrazole group attached to a phenyl ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity
Mode of Action
It is known that the compound can form strong h-bonding interactions with the residual amino acids in the active site of the enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in signal transduction and metabolic processes
Result of Action
Similar compounds have been shown to have various biological activities, including antimicrobial and antipromastigote activities
Action Environment
The action, efficacy, and stability of [4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds. For instance, the compound’s reactivity might be affected by the solvent used, as suggested by the synthesis process of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol typically involves the reaction of 4-bromopyrazole with a phenylmethanol derivative. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Bromopyrazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry:
Building Block: [4-(4-Bromopyrazol-1-yl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Material Science: The compound is explored for its potential in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals for crop protection.
Comparison with Similar Compounds
- [4-(4-Chloropyrazol-1-yl)phenyl]methanol
- [4-(4-Fluoropyrazol-1-yl)phenyl]methanol
- [4-(4-Methylpyrazol-1-yl)phenyl]methanol
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in [4-(4-Bromopyrazol-1-yl)phenyl]methanol imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom can participate in specific substitution reactions that are not feasible with other halogens or substituents.
Properties
IUPAC Name |
[4-(4-bromopyrazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROEWUAPHWLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)

